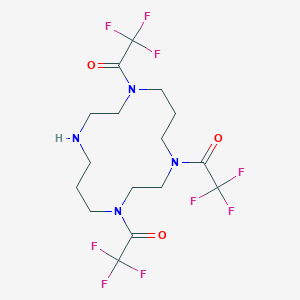

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane

Übersicht

Beschreibung

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane is a synthetic compound known for its unique chemical structure and properties It is a derivative of cyclam, a macrocyclic compound, and is characterized by the presence of trifluoroacetyl groups attached to the nitrogen atoms of the tetraazacyclotetradecane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of cyclam with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective trifluoroacetylation of the nitrogen atoms. The general reaction scheme is as follows:

Cyclam+3(CF3CO)2O→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Functionalization Reactions

The trifluoroacetyl-protected amine undergoes alkylation and coupling reactions to generate targeted derivatives:

a) Alkylation with 1,4-Dichloroxylene

-

Product : 1,1′-[1,4-Phenylenebis(methylene)]-bis-tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane .

b) Coupling with Ethylenediamine

-

Conditions : −10°C, 20-minute addition of alkylating agent .

-

Product : Derivatives with free secondary amines for further conjugation .

Deprotection Reactions

Trifluoroacetyl groups are removed under basic conditions to regenerate free amines:

Spectroscopic Data Post-Deprotection

| Property | Observation | Source |

|---|---|---|

| NMR (CDCl₃) | δ 3.91–3.34 (m, 12H), 2.40–2.07 (m, 2H) | |

| NMR | δ 160.06–154.85 (C=O), 52.55–43.85 (CH₂–N) | |

| NMR | δ −63.56 to −72.90 (CF₃) |

Stability and Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and features a tetraazacyclotetradecane backbone with trifluoroacetyl groups that enhance its chelating properties. Its unique structure allows it to form stable complexes with various metal ions, which is crucial for its applications in diagnostics and therapeutics.

Medicinal Chemistry

Targeted Drug Delivery:

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane has been explored for use in targeted drug delivery systems. The trifluoroacetyl groups improve solubility and stability in biological environments. Research indicates that the compound can be conjugated with therapeutic agents to enhance their delivery to specific cells or tissues.

Case Study:

A study demonstrated the synthesis of immunoconjugates using this compound as a chelator for radioisotopes in targeted radioisotope therapy. The results showed improved localization of therapeutic agents at tumor sites compared to conventional methods .

Radiopharmaceuticals

Metal Ion Chelation:

The ability of this compound to form stable complexes with metal ions such as gadolinium (Gd) and technetium (Tc) makes it valuable in radiopharmaceutical applications. These metal complexes can be utilized in imaging techniques like MRI or SPECT.

Data Table: Chelation Properties

| Metal Ion | Stability Constant | Application |

|---|---|---|

| Gd(III) | High | MRI contrast agent |

| Tc(IV) | Moderate | SPECT imaging |

Case Study:

In a comparative study of various chelators for Gd(III), this compound showed superior stability and biocompatibility .

Materials Science

Synthesis of Functional Materials:

This compound serves as a precursor for synthesizing materials with electroactive cavities. Its unique structure allows it to act as a nitrogen crown ether analogue, facilitating the design of new materials for sensors and catalysis.

Case Study:

Research on the use of this compound in creating electroactive polymers indicated that it could enhance the conductivity and mechanical properties of the resulting materials .

Analytical Chemistry

Use in Detection Methods:

The compound's ability to selectively bind certain metal ions has led to its application in analytical chemistry for detecting trace metals in environmental samples.

Data Table: Detection Capabilities

| Metal Ion | Detection Limit (ppm) | Method Used |

|---|---|---|

| Cu(II) | 0.01 | UV-Vis Spectroscopy |

| Pb(II) | 0.005 | Fluorescence |

Wirkmechanismus

The mechanism of action of 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The trifluoroacetyl groups enhance the compound’s affinity for metal ions, allowing it to effectively chelate and stabilize these ions. The molecular targets and pathways involved depend on the specific application and the metal ions being targeted.

Vergleich Mit ähnlichen Verbindungen

Cyclam: The parent compound of 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane, cyclam, lacks the trifluoroacetyl groups and has different chemical properties.

1,4,8,11-Tetraazacyclotetradecane: Another derivative of cyclam, this compound has different substituents on the nitrogen atoms, leading to variations in its chemical behavior.

1,4,8-Tris(acetyl)-1,4,8,11-tetraazacyclotetradecane: Similar to the compound but with acetyl groups instead of trifluoroacetyl groups, resulting in different reactivity and stability.

Uniqueness: this compound is unique due to the presence of trifluoroacetyl groups, which impart distinct chemical properties such as increased stability and reactivity towards metal ions. This makes it particularly valuable in applications requiring strong and stable metal ion chelation.

Biologische Aktivität

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane (often referred to as Tris-TFA-Cyclam) is a macrocyclic compound that has garnered attention due to its unique structural properties and potential biological applications. This compound belongs to the family of tetraazamacrocycles and is characterized by its ability to form stable complexes with various metal ions. Its biological activity is primarily attributed to its metal-binding properties and the resulting influence on biological systems.

- Molecular Formula : C13H18F9N4O3

- Molecular Weight : 385.3 g/mol

- Structure : The compound features a tetraazacyclotetradecane backbone with trifluoroacetyl groups that enhance its solubility and stability in biological environments.

Tris-TFA-Cyclam exhibits its biological activity through several mechanisms:

- Metal Ion Chelation : The nitrogen atoms in the macrocyclic structure effectively coordinate with metal ions such as Cu(II), Ni(II), and Zn(II), influencing enzymatic activities and cellular processes.

- Antioxidant Properties : It has been reported to possess antioxidant capabilities, which may protect cells from oxidative stress by scavenging free radicals.

- Drug Delivery Systems : The compound's ability to form stable complexes with therapeutic agents enhances the delivery and efficacy of drugs in targeted therapies.

Table 1: Summary of Biological Activities

Case Study 1: Metal Ion Binding and Biological Implications

A study investigated the binding affinity of Tris-TFA-Cyclam with Cu(II) ions, revealing that this interaction significantly enhances the compound's cytotoxicity against cancer cells. The chelation of Cu(II) was shown to disrupt cellular homeostasis, leading to increased apoptosis in treated cells.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that Tris-TFA-Cyclam effectively reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide. The compound's antioxidant activity was quantified using DPPH radical scavenging assays, yielding an IC50 value indicative of its potency.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of Tris-TFA-Cyclam:

- Cytotoxicity in Cancer Cells : In studies involving various cancer cell lines (e.g., HeLa, MCF-7), Tris-TFA-Cyclam exhibited IC50 values ranging from 10 µM to 30 µM, suggesting a moderate level of cytotoxicity that may be leveraged for therapeutic applications.

- Metal Complex Stability : The stability constants for metal complexes formed with Tris-TFA-Cyclam were determined through potentiometric titrations, indicating strong binding interactions that could be exploited in drug development.

- Potential in Radiopharmaceuticals : The compound's ability to form stable complexes with radioisotopes positions it as a candidate for targeted radioisotope therapy.

Eigenschaften

IUPAC Name |

1-[4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F9N4O3/c17-14(18,19)11(30)27-6-2-7-29(13(32)16(23,24)25)10-9-28(12(31)15(20,21)22)5-1-3-26-4-8-27/h26H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJIMXYFYCOBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F9N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465656 | |

| Record name | 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406939-92-2 | |

| Record name | 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.